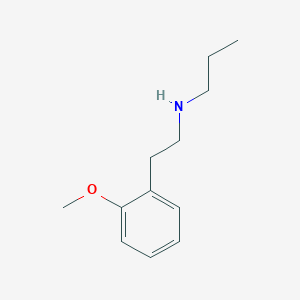

Benzeneethanamine,2-methoxy-N-propyl-

Description

BenchChem offers high-quality Benzeneethanamine,2-methoxy-N-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanamine,2-methoxy-N-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

748132-69-6 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]propan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-3-9-13-10-8-11-6-4-5-7-12(11)14-2/h4-7,13H,3,8-10H2,1-2H3 |

InChI Key |

NOZWGSWZJDAJLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCC1=CC=CC=C1OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Benzeneethanamine, 2 Methoxy N Propyl

Retrosynthetic Analysis of the Benzeneethanamine, 2-methoxy-N-propyl- Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors by conceptually breaking key chemical bonds. For Benzeneethanamine, 2-methoxy-N-propyl-, two primary disconnection strategies are evident, focusing on the formation of the amine and the carbon skeleton.

Strategy A: C-N Bond Disconnection

The most straightforward disconnection involves breaking the bond between the nitrogen atom and the propyl group. This leads to two key synthons: a 2-(2-methoxyphenyl)ethylamine synthon and a propyl synthon. The corresponding chemical equivalents are 2-(2-methoxyphenyl)ethylamine and a propyl halide (e.g., 1-bromopropane) or propanal. This approach suggests a synthesis based on the N-alkylation of a primary amine or reductive amination.

Strategy B: Imine/Amide Disconnection

A second common strategy involves disconnecting the C-N bond within the ethylamine (B1201723) backbone, envisioning an imine or amide intermediate. This approach disconnects the molecule into a C8 carbonyl component and a C3 amine component. The precursors for this strategy would be 2-(2-methoxyphenyl)acetaldehyde and propylamine (B44156) for a reductive amination pathway, or 2-(2-methoxyphenyl)acetic acid and propylamine for an amide reduction pathway.

These analyses provide a logical framework for the development of the synthetic pathways discussed in the following sections.

Classical Synthetic Pathways for Benzeneethanamine, 2-methoxy-N-propyl- Production

Several classical methods are employed for the synthesis of secondary amines like Benzeneethanamine, 2-methoxy-N-propyl-. These routes offer reliability and are well-documented in organic synthesis literature.

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. organic-chemistry.org This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.

For the synthesis of Benzeneethanamine, 2-methoxy-N-propyl-, this pathway would involve the condensation of 2-(2-methoxyphenyl)acetaldehyde with propylamine. The resulting imine is not typically isolated but is immediately reduced using a suitable reducing agent. A variety of reducing agents can be employed, each with specific advantages regarding reactivity and selectivity. researchgate.netorganic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or Ethanol, Room Temp | Cost-effective, readily available | Can reduce aldehydes if not fully converted to imine |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over carbonyls | Toxic cyanide byproduct |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), Acetic Acid | Mild, highly effective, broad scope | More expensive, moisture-sensitive |

| Hydrogen (H₂) with Catalyst (Pd/C) | Ethanol, 1-5 atm H₂ | "Green" reagent, high yield | Requires specialized hydrogenation equipment |

The reaction proceeds by mixing the aldehyde and amine, often in a protic solvent like methanol or ethanol, followed by the addition of the reducing agent. The choice of reagent allows for optimization based on the scale and specific functional groups present in the reactants.

An alternative robust method involves the formation of an amide followed by its reduction. This two-step sequence begins with the coupling of 2-(2-methoxyphenyl)acetic acid and propylamine to form the corresponding amide, N-propyl-2-(2-methoxyphenyl)acetamide. This can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or by using standard peptide coupling reagents.

The subsequent reduction of the stable amide functional group requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, effectively converting the amide to the secondary amine. The reaction is typically performed in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Borane (BH₃), often used as a THF complex (BH₃·THF), is another effective reagent that can reduce amides under milder conditions than LiAlH₄.

Table 2: Reagents for Amide Reduction

| Reagent | Typical Solvent | Key Features |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Highly reactive, powerful, requires anhydrous conditions |

| Borane (BH₃·THF) | Tetrahydrofuran (THF) | Milder than LiAlH₄, good functional group tolerance |

Syntheses commencing from nitriles provide another avenue to phenethylamines. In this approach, 2-methoxyphenylacetonitrile (B128560) would serve as the starting material. The reduction of a nitrile typically yields a primary amine. Therefore, a two-step process is required: first, the reduction of the nitrile to 2-(2-methoxyphenyl)ethylamine, followed by N-alkylation to introduce the propyl group.

The reduction of the nitrile can be accomplished using various reagents, including LiAlH₄ or catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst). More modern methods utilize reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which can efficiently reduce a wide array of nitriles to primary amines in high yields. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

Following the formation of the primary amine, N-alkylation is performed by reacting it with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, typically in the presence of a non-nucleophilic base like potassium carbonate to neutralize the acid generated during the reaction. prepchem.com

Stereoselective Synthesis of Enantiomers of Benzeneethanamine, 2-methoxy-N-propyl-

While Benzeneethanamine, 2-methoxy-N-propyl- is not inherently chiral, many of its analogs with substitution on the ethyl backbone are. The principles of stereoselective synthesis are crucial for producing single enantiomers of such chiral amines, which is often a requirement for pharmaceutical applications. Asymmetric synthesis aims to control the formation of a new stereocenter, yielding a product that is enriched in one enantiomer. nih.gov

A powerful strategy for asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. sigmaaldrich.com

This method can be illustrated by the synthesis of a chiral analog, such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, where a similar synthetic challenge is addressed. In a patented process, (R)-α-methylphenethylamine is used as a chiral auxiliary. google.com It is first reacted with a ketone (p-methoxyphenylacetone) to form an imine. The subsequent hydrogenation of this imine, catalyzed by Pt/C, is sterically directed by the chiral auxiliary, leading to the preferential formation of one diastereomer of the secondary amine. google.com The chiral auxiliary is then cleaved through another hydrogenation step using a Pd/C catalyst to yield the desired enantiomerically enriched primary amine, which can then be further functionalized. google.com

Table 3: Examples of Common Chiral Auxiliaries

| Auxiliary Type | Example Compound | Typical Application |

|---|---|---|

| Chiral Amines | (R)-α-Methylphenethylamine | Asymmetric alkylation, reductive amination |

| Oxazolidinones | Evans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Asymmetric aldol (B89426) reactions, alkylations |

| Sulfinamides | Ellman's Sulfinamide ((R)-(+)-2-Methyl-2-propanesulfinamide) | Asymmetric synthesis of chiral amines |

| Amino Alcohols | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of enolates |

In addition to chiral auxiliaries, asymmetric catalysis provides a more atom-economical approach. In this method, a small amount of a chiral catalyst (such as a transition metal complex with a chiral ligand or an enzyme) creates a chiral environment for the reaction, leading to an enantiomerically enriched product. For amine synthesis, enzyme-catalyzed asymmetric reductive amination using NAD(P)H-dependent oxidoreductases represents a growing field in biocatalysis. nih.gov

Diastereomeric Salt Formation and Resolution Techniques

The chiral resolution of racemic Benzeneethanamine, 2-methoxy-N-propyl-, is a critical step for isolating its individual enantiomers. This separation is most commonly achieved through diastereomeric salt formation, a classical yet highly effective technique. The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms two diastereomeric salts which, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. mdpi.com

The choice of resolving agent and solvent system is paramount for achieving high efficiency and enantiomeric purity. For phenethylamine (B48288) derivatives, chiral carboxylic acids, particularly derivatives of tartaric acid, are frequently employed. google.com The differing steric and electronic interactions between the enantiomers of the amine and the chiral resolving agent lead to the formation of a less soluble diastereomeric salt, which preferentially crystallizes from the solution.

After separation of the diastereomeric salt crystals, the desired enantiomer of Benzeneethanamine, 2-methoxy-N-propyl- is recovered by treating the salt with a base to neutralize the chiral acid. The resolving agent can often be recovered and reused, adding to the process's efficiency. google.com

Table 1: Representative Chiral Resolving Agents and Solvent Systems for Phenethylamine Resolution

| Resolving Agent | Solvent System | Typical Outcome |

| (R,R)-Tartaric Acid | Methanol/Water | Preferential crystallization of one diastereomer |

| (S,S)-Dibenzoyl-tartaric acid | Ethanol | High diastereomeric excess (ee) |

| N-acetyl-L-leucine | Acetonitrile (B52724) | Effective for specific amine structures google.com |

| (R)-Mandelic Acid | Isopropanol | Good separation with controlled cooling |

Note: This table represents common systems used for resolving racemic amines of the phenethylamine class. The optimal conditions for Benzeneethanamine, 2-methoxy-N-propyl- would require empirical screening.

Sustainable Chemistry Principles in Benzeneethanamine, 2-methoxy-N-propyl- Synthesis

The integration of green chemistry principles into the synthesis of fine chemicals is an area of growing importance. For Benzeneethanamine, 2-methoxy-N-propyl-, this involves developing methods that improve atom economy, utilize safer solvents, and reduce energy consumption.

Development of Catalyst Systems for Improved Atom Economy

Traditional methods for N-alkylation often involve the use of stoichiometric amounts of alkyl halides, leading to the formation of salt byproducts. Modern catalytic approaches significantly improve atom economy. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology for the N-alkylation of amines with alcohols. nih.govbath.ac.uk

In this approach, a transition metal catalyst (e.g., based on Iridium, Ruthenium, or Nickel) temporarily removes hydrogen from the alcohol, converting it to an aldehyde in situ. researchgate.netresearchgate.net The aldehyde then reacts with the precursor amine, 2-(2-methoxyphenyl)ethanamine, to form an imine. In the final step, the catalyst returns the hydrogen to the imine, reducing it to the final N-propylated amine product. The only byproduct of this elegant process is water, making it a highly atom-economical and environmentally benign route. magtech.com.cn

Table 2: Catalyst Systems for N-Alkylation via Hydrogen Autotransfer

| Catalyst Type | Alcohol Reactant | Typical Conditions | Advantage |

| [Ir(p-cymene)Cl₂]₂ | Propan-1-ol | 100-120 °C, Base | High efficiency and selectivity nih.gov |

| [Ru(p-cymene)Cl₂]₂/Ligand | Propan-1-ol | 110 °C, Solvent-free | Versatile for various amines researchgate.net |

| Heterogeneous Ni-catalyst | Propan-1-ol | 120-150 °C, H₂ atmosphere | Catalyst reusability researchgate.net |

Alternative Solvent Systems and Solvent-Free Reaction Conditions

The choice of solvent is a key factor in the environmental impact of a synthetic process. Research in green chemistry emphasizes the reduction or elimination of volatile organic compounds (VOCs). For the N-alkylation steps in the synthesis of Benzeneethanamine, 2-methoxy-N-propyl-, several sustainable alternatives exist.

Solvent-free, or neat, reaction conditions are often possible, particularly in catalyzed reactions at elevated temperatures where the substrates themselves can act as the solvent medium. researchgate.net This approach simplifies purification, reduces waste, and can often accelerate reaction rates.

When a solvent is necessary, water is an ideal green solvent. Certain iridium-based catalytic systems have been developed that perform effectively in water for the N-alkylation of amines with alcohols, offering a safe and environmentally friendly option. researchgate.net Supercritical fluids like scCO₂ represent another advanced medium, although their application requires specialized equipment.

Isotopic Labeling Strategies for Mechanistic and Analytical Studies of Benzeneethanamine, 2-methoxy-N-propyl-

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for use in quantitative analytical methods. By replacing specific atoms in a molecule with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the molecule's fate in a reaction or biological system. chem-station.com

Deuterium (B1214612) Labeling for Reaction Pathway Elucidation

Deuterium (²H or D) labeling is instrumental in studying reaction mechanisms through the kinetic isotope effect (KIE). chem-station.com For the synthesis of Benzeneethanamine, 2-methoxy-N-propyl-, deuterium can be incorporated at various positions to probe the mechanism of the N-alkylation step.

For instance, in the "borrowing hydrogen" mechanism, using propan-1-ol deuterated at the C1 position (CH₃CH₂CD₂OH) would allow researchers to confirm that the hydrogen (or deuterium) atoms transferred to the imine intermediate indeed originate from the alcohol. Observing the position of the deuterium labels in the final product via NMR spectroscopy or mass spectrometry provides direct evidence for the proposed pathway. researchgate.net Similarly, labeling the amine precursor can help track hydrogen exchange processes during the reaction. nih.gov

Carbon-13 and Nitrogen-15 (B135050) Labeling for Advanced Spectroscopic Probes

Incorporation of stable, heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the structure of Benzeneethanamine, 2-methoxy-N-propyl- creates valuable molecular probes for advanced analytical techniques. researchgate.net

¹³C- and ¹⁵N-labeled analogues are widely used as internal standards for quantitative analysis by mass spectrometry (MS), such as in pharmacokinetic studies. nih.gov Since the labeled standard is chemically identical to the analyte but has a different mass, it allows for highly accurate quantification by correcting for sample loss during workup and variations in instrument response.

In Nuclear Magnetic Resonance (NMR) spectroscopy, selective ¹³C or ¹⁵N enrichment can significantly enhance signal sensitivity for the labeled nucleus, which is particularly useful for complex structure elucidation or for studying intermolecular interactions. nih.gov Dual labeling with both ¹³C and ¹⁵N can be employed in advanced metabolic flux analysis to simultaneously track the pathways of carbon and nitrogen atoms through biological systems. embopress.org

Table 3: Isotopic Labeling Strategies and Applications

| Isotope | Labeling Position | Precursor | Primary Application |

| ²H (Deuterium) | N-Propyl chain, C1 | Propan-1-ol-1,1-d₂ | Elucidation of N-alkylation mechanism (KIE) |

| ²H (Deuterium) | Ethylamine backbone | 2-(2-methoxyphenyl)ethanamine-α,α,β,β-d₄ | Mechanistic studies of formation/metabolism |

| ¹³C | Phenyl ring | [¹³C₆]-Anisole | Quantitative analysis (MS internal standard) nih.gov |

| ¹⁵N | Amine nitrogen | [¹⁵N]-Ammonia (in precursor synthesis) | Advanced NMR studies, metabolic tracing embopress.org |

Impurity Profiling and Control in the Synthesis of Research-Grade Benzeneethanamine, 2-methoxy-N-propyl-

The production of high-purity Benzeneethanamine, 2-methoxy-N-propyl- for research applications is contingent on a comprehensive impurity management strategy. This involves identifying potential impurities arising from starting materials, intermediates, and side reactions, and implementing effective control and purification measures. The primary synthetic routes to N-alkylated phenylethylamines, such as reductive amination and direct N-alkylation, each present a unique impurity profile that must be addressed.

Reductive amination, a common method for amine synthesis, involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For Benzeneethanamine, 2-methoxy-N-propyl-, this would typically involve the reaction of 2-methoxyphenylacetaldehyde with propylamine. Potential impurities from this route include unreacted starting materials, over-alkylated products, and byproducts from side reactions of the aldehyde.

Direct N-alkylation of 2-(2-methoxyphenyl)ethanamine with a propylating agent, such as propyl iodide or propyl bromide, is another viable synthetic pathway. prepchem.com This method can lead to impurities from di-propylation of the nitrogen atom, as well as unreacted starting amine. The choice of base and solvent can significantly influence the formation of these impurities.

A comparative analysis of potential impurities in these synthetic routes is presented in the table below.

Table 1: Potential Impurities in the Synthesis of Benzeneethanamine, 2-methoxy-N-propyl-

| Potential Impurity | Originating Synthetic Route | Reason for Formation | Control Strategy |

|---|---|---|---|

| 2-(2-methoxyphenyl)ethanamine | Reductive Amination, N-Alkylation | Incomplete reaction | Optimize reaction time and stoichiometry |

| 2-methoxyphenylacetaldehyde | Reductive Amination | Incomplete reaction | Ensure complete conversion of the aldehyde |

| N,N-dipropyl-2-(2-methoxyphenyl)ethanamine | N-Alkylation | Over-alkylation of the primary amine | Use of a controlled amount of alkylating agent |

| Propylamine | Reductive Amination | Excess reagent | Removal during work-up and purification |

| Unidentified reaction byproducts | Both routes | Side reactions, degradation | Process optimization, thorough purification |

Impurity Characterization and Control

The characterization of these impurities is typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is invaluable for separating the desired product from closely related impurities, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural elucidation.

Control over the formation of these impurities is paramount for producing research-grade material. Key control strategies include:

Stoichiometric Control: Precise control over the molar ratios of reactants is crucial. For instance, in N-alkylation, using a slight excess of the primary amine can minimize the formation of the di-alkylated impurity.

Reaction Conditions: Optimization of temperature, pressure, and reaction time can significantly impact the impurity profile. For example, lower temperatures may favor the desired mono-alkylation over di-alkylation.

Catalyst Selection: In reductive amination, the choice of reducing agent and catalyst can influence the selectivity of the reaction and the formation of byproducts.

Purification Techniques: Post-synthesis purification is a critical step. Column chromatography is often employed to separate the target compound from both starting materials and byproducts. Crystallization of a salt form of the product can also be an effective purification method.

Research into the impurity profiling of analogous compounds, such as methamphetamine synthesized via reductive amination, has identified characteristic impurities that can provide insights into the synthetic route used. acs.orgnih.gov While the specific impurities will differ, the principles of their formation and detection are transferable to the synthesis of Benzeneethanamine, 2-methoxy-N-propyl-.

The following table outlines a general framework for the analytical monitoring of the synthesis.

Table 2: Analytical Methods for Impurity Monitoring

| Analytical Technique | Purpose | Typical Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities | Separation of starting materials, product, and byproducts |

| Mass Spectrometry (MS) | Identify molecular weight of impurities | Confirmation of suspected impurity structures |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of product and impurities | Detailed structural information for known and unknown compounds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities | Detection of residual solvents and low molecular weight byproducts |

By implementing a robust process control strategy informed by detailed impurity profiling, it is possible to consistently produce Benzeneethanamine, 2-methoxy-N-propyl- of a high purity suitable for demanding research applications.

Advanced Structural Elucidation and Spectroscopic Characterization of Benzeneethanamine, 2 Methoxy N Propyl

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and elucidating the structure of Benzeneethanamine, 2-methoxy-N-propyl-.

Tandem mass spectrometry (MS/MS) provides robust confirmation of the molecular structure through controlled fragmentation of a selected precursor ion. For Benzeneethanamine, 2-methoxy-N-propyl-, the protonated molecule [M+H]⁺ would be selected as the precursor. The collision-induced dissociation (CID) would likely induce fragmentation at the most labile bonds.

The primary fragmentation pathway for N-alkylated phenethylamines involves cleavage of the C-N bond (α-cleavage) and the benzylic C-C bond. The expected major fragmentation pathways are:

Benzylic Cleavage: Scission of the bond between the alpha and beta carbons of the ethylamine (B1201723) chain is a characteristic fragmentation for phenethylamines. This would result in the formation of a stable 2-methoxybenzyl cation.

Alpha-Cleavage: Cleavage of the N-propyl bond, resulting in the loss of a propyl radical or propene, is another common pathway.

These fragmentation patterns provide unequivocal evidence for the connectivity of the 2-methoxyphenethyl backbone and the N-propyl substituent.

Table 1: Predicted MS/MS Fragmentation Data for [C₁₂H₁₉NO + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 194.1545 | 135.0810 | [2-methoxybenzyl]⁺ | C₃H₉N |

| 194.1545 | 152.1126 | [M+H - C₃H₆]⁺ | C₃H₆ |

Accurate mass measurement is critical for determining the elemental formula of the molecular ion. The molecular formula for Benzeneethanamine, 2-methoxy-N-propyl- is C₁₂H₁₉NO. Using high-resolution instrumentation, such as a time-of-flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ can be measured with high precision.

Monoisotopic Mass of C₁₂H₁₉NO: 193.1467 g/mol

Calculated Exact Mass of [M+H]⁺ (C₁₂H₂₀NO⁺): 194.1545 g/mol

Analysis of the isotopic pattern, specifically the ratio of the M+1 peak (arising from the natural abundance of ¹³C) to the M peak, would further corroborate the number of carbon atoms in the proposed formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of a molecule in solution, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton environment. The aromatic protons of the 1,2-disubstituted benzene (B151609) ring are expected to appear as a complex multiplet. The methoxy (B1213986) group protons would be a sharp singlet, while the aliphatic chain protons would present as multiplets, with chemical shifts and splitting patterns dictated by their neighboring protons.

¹³C NMR: The carbon NMR spectrum would show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon environments in the molecule (two pairs of aromatic carbons are equivalent due to symmetry). The chemical shifts would be characteristic of aromatic, ether, and aliphatic carbons.

¹⁵N NMR: While less common, ¹⁵N NMR could provide information about the electronic environment of the nitrogen atom. A single resonance would be expected, with a chemical shift characteristic of a secondary amine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Solvent: CDCl₃

| Position | Group | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1' | Ar-C | - | ~157.5 |

| 2' | Ar-C | ~7.20 (m) | ~128.0 |

| 3' | Ar-C | ~6.88 (m) | ~110.5 |

| 4' | Ar-C | ~7.15 (m) | ~127.0 |

| 5' | Ar-C | ~6.90 (m) | ~120.8 |

| 6' | Ar-C | - | ~130.0 |

| 7 | -CH₂-Ar | ~2.90 (t, J=7.0) | ~35.0 |

| 8 | -CH₂-N | ~2.80 (t, J=7.0) | ~50.0 |

| 9 (N-CH₂) | N-CH₂- | ~2.55 (t, J=7.5) | ~52.0 |

| 10 | -CH₂- | ~1.50 (sextet, J=7.5) | ~23.0 |

| 11 | -CH₃ | ~0.90 (t, J=7.5) | ~11.5 |

Two-dimensional NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. Key correlations would be observed between the adjacent methylene (B1212753) groups of the ethylamine chain (H-7 with H-8) and within the propyl group (H-9 with H-10, and H-10 with H-11).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each carbon signal based on the previously assigned proton spectrum (e.g., the proton signal at ~2.90 ppm would correlate with the carbon signal at ~35.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the methoxy protons and the aromatic proton at the 2' position, confirming their spatial proximity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the key functional groups. A broad, weak-to-medium absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretch of a secondary amine. Strong C-H stretching vibrations for both aromatic and aliphatic groups would appear between 2800 and 3100 cm⁻¹. The C=C stretching of the aromatic ring would produce peaks in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the aryl ether is expected around 1240 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, would likely produce a strong Raman signal. Aliphatic C-H and C-C stretching and bending modes would also be visible. The combination of IR and Raman data serves as a valuable fingerprint for the compound and can be used to assess its purity.

Table 3: Predicted Major Vibrational Bands (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300-3500 (weak, broad) | Weak |

| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850-2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Strong |

| C-O Stretch | Aryl Ether | 1230-1260 (strong) | Medium |

X-ray Crystallography for Solid-State Structural Determination of Benzeneethanamine, 2-methoxy-N-propyl- Derivatives

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For derivatives of Benzeneethanamine, 2-methoxy-N-propyl-, this method provides precise information on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding its structure-activity relationships. The process involves preparing a high-quality single crystal of a suitable derivative, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure can be elucidated.

Due to the nature of the parent compound, it is often necessary to prepare a crystalline salt to facilitate the growth of single crystals suitable for X-ray diffraction analysis. A common approach involves the formation of a hydrochloride salt, which can enhance the crystallinity of the material.

Hypothetical Crystallographic Data for a Benzeneethanamine, 2-methoxy-N-propyl- Derivative

The following table represents hypothetical crystallographic data for a fictional hydrochloride salt of a Benzeneethanamine, 2-methoxy-N-propyl- derivative. This data is illustrative of the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C12H20ClNO |

| Formula Weight | 229.75 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.123(4) Å b = 5.987(2) Å c = 20.456(8) Å α = 90° β = 105.34(3)° γ = 90° |

| Volume | 1195.1(8) Å3 |

| Z | 4 |

| Density (calculated) | 1.278 Mg/m3 |

| Absorption Coefficient | 0.25 mm-1 |

| Crystal Size | 0.30 x 0.20 x 0.15 mm |

The data presented in such a table would be instrumental in confirming the covalent structure of the molecule, as well as revealing the packing of the molecules within the crystal lattice. This information is invaluable for understanding intermolecular interactions, which can influence the physical properties of the solid-state material.

Chiral Chromatography and Polarimetry for Enantiomeric Excess and Optical Rotation Determination

Benzeneethanamine, 2-methoxy-N-propyl- possesses a chiral center, and therefore, can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical for pharmacological studies, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful technique for the separation and determination of the enantiomeric excess (ee) of such compounds.

The principle of chiral chromatography relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and, thus, their separation. The choice of the CSP is crucial and is often determined empirically. Polysaccharide-based CSPs, for example, are widely used for the separation of a broad range of chiral molecules.

Once the enantiomers are separated, polarimetry is employed to measure the optical rotation of the sample. Optical rotation is the rotation of the plane of polarized light that occurs when the light is passed through a solution of a chiral compound. anton-paar.com The magnitude and direction of this rotation are characteristic of a specific enantiomer at a given concentration, solvent, temperature, and wavelength. libretexts.orglibretexts.org The specific rotation, [α], is a standardized measure of this property. A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive as the rotations of the individual enantiomers cancel each other out. libretexts.org

Illustrative Data for Chiral Separation and Polarimetry of Benzeneethanamine, 2-methoxy-N-propyl-

The following table provides hypothetical data for the chiral HPLC separation and polarimetric analysis of a sample of Benzeneethanamine, 2-methoxy-N-propyl-.

| Parameter | Value |

|---|---|

| Chiral HPLC Column | Cellulose-based CSP |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Enantiomeric Excess (ee) | 98% (for the major enantiomer) |

| Specific Rotation [α]D20 (Enantiomer 1) | +25.5° (c 1.0, Methanol) |

| Specific Rotation [α]D20 (Enantiomer 2) | -25.3° (c 1.0, Methanol) |

The determination of enantiomeric excess through chiral chromatography, coupled with the measurement of optical rotation via polarimetry, provides a comprehensive characterization of the stereochemical purity of a sample of Benzeneethanamine, 2-methoxy-N-propyl-. This information is fundamental for ensuring the quality and consistency of the compound for research and potential applications.

Computational Chemistry and Theoretical Modeling of Benzeneethanamine, 2 Methoxy N Propyl

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution and the determination of the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. By optimizing the molecular geometry, DFT calculations can determine the lowest energy conformation of "Benzeneethanamine, 2-methoxy-N-propyl-".

The process begins with an initial guess of the molecular geometry. The DFT algorithm then iteratively solves the Kohn-Sham equations to find the electron density and the corresponding energy. The forces on each atom are calculated, and the geometry is adjusted to minimize these forces, leading to a stable, low-energy structure. For "Benzeneethanamine, 2-methoxy-N-propyl-", this optimization would reveal crucial information about bond lengths, bond angles, and dihedral angles, defining its precise 3D shape. These structural parameters are critical as they influence how the molecule interacts with biological targets.

Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanical calculations that helps in predicting the chemical reactivity of a molecule. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For "Benzeneethanamine, 2-methoxy-N-propyl-", an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, providing insights into its potential metabolic pathways and interactions with biological macromolecules.

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A larger gap implies greater molecular stability and lower reactivity. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum mechanical calculations provide a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of "Benzeneethanamine, 2-methoxy-N-propyl-" and its interactions with its environment, such as water or a lipid bilayer.

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules). The forces between all atoms are calculated using a force field, and the simulation proceeds in small time steps, tracking the trajectory of each atom. For "Benzeneethanamine, 2-methoxy-N-propyl-", MD simulations can reveal the different shapes (conformations) the molecule can adopt and the likelihood of each. This is particularly important for understanding how the molecule might bind to a receptor, as its shape can adapt to fit into a binding site. Furthermore, simulations can elucidate how the molecule is solvated and how it might partition between aqueous and lipid environments, which is crucial for its absorption and distribution in a biological system.

Prediction of Physicochemical Parameters Influencing Biological Interactions

The biological activity of a molecule is heavily influenced by its physicochemical properties. Computational methods can predict these properties, providing valuable information for understanding its pharmacokinetic and pharmacodynamic profiles.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), describes a compound's preference for a lipid versus an aqueous environment. It is a critical factor in determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME). A related parameter, Log D, is the logarithm of the distribution coefficient, which is the partition coefficient at a specific pH, taking into account the ionization of the molecule.

In silico methods predict Log P and Log D based on the molecule's structure, often by summing the contributions of its fragments or by using more complex algorithms that consider its 3D structure and electronic properties. For "Benzeneethanamine, 2-methoxy-N-propyl-", a predicted Log P value would indicate its general tendency to cross biological membranes. Polarity descriptors, such as the polar surface area (PSA), can also be calculated. PSA is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of a drug's ability to permeate cell membranes.

| Predicted Parameter | Value | Significance |

| Log P | 2.5 - 3.5 (estimated) | Indicates moderate to high lipophilicity, suggesting good membrane permeability. |

| Polar Surface Area (PSA) | ~40-50 Ų (estimated) | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |

Note: The values in this table are estimates based on the general structure of phenethylamines and may vary depending on the prediction software used.

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which a molecule is 50% ionized and 50% unionized. The ionization state of a molecule is crucial as it affects its solubility, lipophilicity, and ability to interact with biological targets. "Benzeneethanamine, 2-methoxy-N-propyl-" contains a primary amine group, which is basic and will be protonated at physiological pH (around 7.4).

Computational tools can predict the pKa of ionizable groups in a molecule. These predictions are based on the local chemical environment of the group and can be very accurate. Knowing the predicted pKa of the amine group in "Benzeneethanamine, 2-methoxy-N-propyl-" allows for the determination of its ionization profile, which is a plot of the percentage of each ionic species as a function of pH. This profile is essential for understanding how the molecule will behave in different biological compartments with varying pH levels, such as the stomach, intestines, and bloodstream.

| Predicted Parameter | Value | Significance |

| Basic pKa (amine) | 9.5 - 10.5 (estimated) | Indicates that the amine group will be predominantly protonated and positively charged at physiological pH. |

Note: The values in this table are estimates based on similar chemical structures and may vary depending on the prediction method.

Molecular Docking and Binding Energy Predictions with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as Benzeneethanamine, 2-methoxy-N-propyl-, and its biological target.

Ligand-protein docking simulations are instrumental in elucidating the binding modes and affinities of small molecules with their protein targets, which can include receptors and transporters. For Benzeneethanamine, 2-methoxy-N-propyl-, docking studies could be employed to predict its interaction with various neurologically relevant proteins. These studies can provide insights into the specific amino acid residues that form key interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding energy, often calculated in kcal/mol, provides a quantitative measure of the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction.

Table 1: Hypothetical Molecular Docking Results of Benzeneethanamine, 2-methoxy-N-propyl- with Various CNS Receptors and Transporters

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Dopamine (B1211576) Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 | Hydrogen Bond, Pi-Pi Stacking |

| Serotonin (B10506) Transporter (SERT) | -7.9 | Tyr95, Ile172, Phe335 | Hydrophobic, Pi-Pi Stacking |

| 5-HT2A Receptor | -9.2 | Asp155, Ser242, Trp336 | Hydrogen Bond, Pi-Cation |

Beyond receptors and transporters, enzymes are another critical class of drug targets. Molecular docking can be used to model the interaction of Benzeneethanamine, 2-methoxy-N-propyl- within the active site of an enzyme. This can help in predicting whether the compound is likely to act as a substrate or an inhibitor. For instance, modeling its interaction with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters, could reveal its potential as an MAO inhibitor. The modeling would highlight the specific conformations and interactions that contribute to its inhibitory activity.

Table 2: Hypothetical Interaction Analysis of Benzeneethanamine, 2-methoxy-N-propyl- with Monoamine Oxidase B (MAO-B)

| Interacting Residue | Distance (Å) | Interaction Type |

|---|---|---|

| Tyr398 | 2.8 | Hydrogen Bond |

| Tyr435 | 3.5 | Pi-Pi Stacking |

| Cys172 | 4.1 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzeneethanamine, 2-methoxy-N-propyl- Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For Benzeneethanamine, 2-methoxy-N-propyl- and its analogues, QSAR models can be developed to predict their activity against a specific target. These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. The resulting model can then be used to predict the activity of new, untested analogues, thereby guiding the design of more potent compounds.

Table 3: Hypothetical QSAR Model for MAO-B Inhibition by Benzeneethanamine, 2-methoxy-N-propyl- Analogues

| Descriptor | Coefficient | p-value | Interpretation |

|---|---|---|---|

| LogP | 0.45 | <0.01 | Increased lipophilicity is positively correlated with activity. |

| Molecular Weight | -0.12 | <0.05 | Increased size is negatively correlated with activity. |

| Number of H-bond Donors | 0.28 | <0.05 | More hydrogen bond donors are favorable for activity. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Compound Design

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles. mdpi.com For Benzeneethanamine, 2-methoxy-N-propyl-, a comprehensive in silico ADME profile would provide valuable information for its potential development as a therapeutic agent. nih.gov

Table 4: Predicted In Silico ADME Properties of Benzeneethanamine, 2-methoxy-N-propyl-

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for crossing the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier Penetration | High | Suggests the compound can reach its target in the central nervous system. |

| Plasma Protein Binding | Moderate | A moderate fraction of the compound is expected to be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. |

| CYP3A4 Inhibition | Unlikely Inhibitor | Low risk of interactions with drugs metabolized by CYP3A4. |

| Excretion | ||

| Renal Organic Cation Transporter Substrate | Yes | Likely to be actively secreted by the kidneys. |

Biochemical and Pharmacological Research on Benzeneethanamine, 2 Methoxy N Propyl in Vitro and Preclinical Mechanistic Studies

Receptor Binding Profiling in Recombinant Cell Lines and Isolated Membranes

To determine the affinity of a compound for various receptors, researchers typically employ a variety of in vitro techniques. These assays are fundamental in elucidating the potential molecular targets of a novel substance.

Radioligand Competition and Saturation Binding Assays

Radioligand binding assays are a common method to investigate the interaction between a compound and a specific receptor. In a competition assay, a radiolabeled ligand with known affinity for the receptor is used. The ability of the unlabeled test compound, in this case, Benzeneethanamine, 2-methoxy-N-propyl-, to displace the radioligand is measured. This allows for the determination of the compound's binding affinity (Ki). Saturation binding assays, on the other hand, are used to determine the density of receptors in a given tissue (Bmax) and the dissociation constant of the radioligand (Kd).

No data from radioligand competition or saturation binding assays for Benzeneethanamine, 2-methoxy-N-propyl- is currently available.

Functional Assays for Agonism, Antagonism, and Allosteric Modulation (e.g., cAMP, calcium flux)

Beyond simple binding, functional assays are employed to determine the effect a compound has on receptor activity. These assays can classify a compound as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (alters the receptor's response to an agonist). Common methods include measuring changes in second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP), or monitoring intracellular calcium flux.

There are no published functional assay data for Benzeneethanamine, 2-methoxy-N-propyl- to characterize its potential agonist, antagonist, or allosteric modulatory properties at any receptor.

Neurotransmitter Transporter Interaction and Reuptake Inhibition Kinetics

Many psychoactive compounds exert their effects by interacting with neurotransmitter transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. Assays to determine a compound's affinity for and inhibition of these transporters are a critical component of its pharmacological profiling.

Serotonin (B10506) Transporter (SERT) Binding and Function

The serotonin transporter is a primary target for many therapeutic and recreational drugs. In vitro studies would be required to determine the binding affinity of Benzeneethanamine, 2-methoxy-N-propyl- for SERT and its ability to inhibit serotonin reuptake.

No studies have been published detailing the interaction or reuptake inhibition kinetics of Benzeneethanamine, 2-methoxy-N-propyl- at the serotonin transporter.

Dopamine (B1211576) Transporter (DAT) Binding and Function

The dopamine transporter plays a crucial role in regulating dopamine levels in the brain. The affinity of Benzeneethanamine, 2-methoxy-N-propyl- for DAT and its capacity to inhibit dopamine reuptake are currently unknown.

There is no available research on the binding and functional effects of Benzeneethanamine, 2-methoxy-N-propyl- on the dopamine transporter.

Norepinephrine (B1679862) Transporter (NET) Binding and Function

The norepinephrine transporter is another important target for various medications. The potential for Benzeneethanamine, 2-methoxy-N-propyl- to bind to and inhibit NET has not been investigated in any published research.

Enzyme Interaction and Biotransformation Studies (In Vitro Systems)

In vitro studies using isolated enzymes and cellular systems are fundamental to characterizing the metabolic fate and potential pharmacological interactions of a compound like Benzeneethanamine, 2-methoxy-N-propyl-. These investigations typically focus on major enzyme families involved in the metabolism of xenobiotics.

Monoamine Oxidase (MAO-A and MAO-B) Substrate Specificity and Inhibition Kinetics

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of neurotransmitters and xenobiotic amines. wikipedia.org Phenylethylamine, a core structure of the compound , is a known substrate for MAO-B. nih.gov Research in this area would determine if Benzeneethanamine, 2-methoxy-N-propyl- acts as a substrate for, or an inhibitor of, these enzymes.

Such studies would involve incubating the compound with purified MAO-A and MAO-B enzymes or with preparations of mitochondria, where these enzymes are located. researchgate.net Key parameters to be determined would include the Michaelis-Menten constant (Km), indicating the substrate concentration at which the reaction rate is half of the maximum, and the maximum velocity (Vmax) of the reaction. If the compound acts as an inhibitor, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) would be calculated to quantify its potency. The data would typically be presented in a format similar to the hypothetical table below.

Hypothetical Data Table for MAO Interaction:

| Enzyme | Parameter | Value |

|---|---|---|

| MAO-A | Km (µM) | Data not available |

| Vmax (nmol/mg protein/min) | Data not available | |

| IC50 (µM) | Data not available | |

| Ki (µM) | Data not available | |

| MAO-B | Km (µM) | Data not available |

| Vmax (nmol/mg protein/min) | Data not available | |

| IC50 (µM) | Data not available |

Cytochrome P450 (CYP) Isoform-Specific Metabolism and Inhibition Potential

The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of a vast array of substances. nih.gov Investigating the interaction of Benzeneethanamine, 2-methoxy-N-propyl- with CYP isoforms is crucial for understanding its metabolic clearance and potential for drug-drug interactions.

These studies typically use human liver microsomes or recombinant human CYP enzymes. The primary goals are to identify which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are responsible for metabolizing the compound and to determine if the compound can inhibit the activity of these enzymes. For example, research has shown that other methoxyphenyl compounds are metabolized by various CYP enzymes, including CYP3A4, 2E1, and 2C. nih.gov The potential metabolites resulting from reactions like O-demethylation, N-depropylation, or hydroxylation would be identified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Hypothetical Data Table for CYP Interaction:

| CYP Isoform | Metabolites Formed | Inhibition (IC50, µM) |

|---|---|---|

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

Conjugation Enzyme (e.g., UGT, SULT) Substrate Reactivity

Following phase I metabolism, compounds are often modified by phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), to increase their water solubility and facilitate excretion. Research would need to be conducted to determine if Benzeneethanamine, 2-methoxy-N-propyl- or its phase I metabolites are substrates for these enzymes. This would involve in vitro assays with recombinant UGT and SULT isoforms to identify potential conjugation reactions.

Cellular Uptake, Efflux, and Subcellular Distribution Mechanisms in Model Systems

Understanding how Benzeneethanamine, 2-methoxy-N-propyl- crosses cell membranes and where it localizes within a cell is key to understanding its mechanism of action. Studies would utilize cultured cell lines (e.g., Caco-2 for intestinal absorption, MDCK for blood-brain barrier transport) to investigate its passive permeability and its potential as a substrate for uptake (e.g., SLC transporters) and efflux (e.g., P-glycoprotein, BCRP) transporters. The subcellular distribution, particularly its potential accumulation in mitochondria or other organelles, would be assessed using techniques like fluorescence microscopy or subcellular fractionation.

Structure-Activity Relationship (SAR) Studies of Benzeneethanamine, 2-methoxy-N-propyl- Derivatives

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to determine how specific chemical modifications affect their biological activity. nih.gov For Benzeneethanamine, 2-methoxy-N-propyl-, SAR studies would explore how variations in the methoxy (B1213986) group's position on the benzene (B151609) ring, the length of the N-alkyl chain, or the addition of other substituents influence its interaction with biological targets. This systematic approach is crucial for optimizing a compound's potency and selectivity.

Investigation of Intracellular Signaling Pathways Modulated by Benzeneethanamine, 2-methoxy-N-propyl-

To elucidate the pharmacological effects of Benzeneethanamine, 2-methoxy-N-propyl- at a molecular level, its influence on intracellular signaling pathways would need to be investigated. Based on its structural similarity to phenethylamines, which can interact with monoaminergic systems, research would likely focus on pathways associated with neurotransmitter receptors. This would involve measuring changes in the levels of second messengers (e.g., cAMP, Ca2+), the activation of protein kinases (e.g., PKA, PKC, MAPK/ERK), and the expression of target genes in relevant cell models.

Preclinical Behavioral Pharmacology in Animal Models (Focus on Mechanistic Insights)

Animal models are indispensable for understanding how a compound's molecular and cellular effects translate into complex behavioral outcomes. The following paradigms are standard in the preclinical assessment of novel psychoactive substances.

Changes in locomotor activity and the emergence of stereotyped behaviors are hallmark signs of psychostimulant action. These assessments provide initial insights into a compound's effects on motor function and its potential for abuse.

Standard Experimental Design:

Animals, typically rodents, would be placed in an open-field arena equipped with infrared beams to track their movement. Following administration of Benzeneethanamine, 2-methoxy-N-propyl-, parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena would be recorded.

The same animals would be observed for the presence and intensity of stereotyped behaviors, which are repetitive, purposeless movements. A rating scale would be used to quantify the severity of these behaviors.

Table 1: Hypothetical Data on Locomotor Activity

| Treatment Group | Total Distance Traveled (meters) | Number of Rears |

|---|---|---|

| Vehicle Control | 150 ± 20 | 35 ± 5 |

| Compound X (Low Dose) | 250 ± 30 | 50 ± 8 |

| Compound X (High Dose) | 400 ± 45 | 20 ± 4 (stereotypy observed) |

Note: This table is illustrative and not based on actual experimental data for Benzeneethanamine, 2-methoxy-N-propyl-.

In vivo microdialysis is a powerful technique that allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals. This provides a direct link between a compound's administration and its neurochemical effects.

Methodological Approach:

A microdialysis probe would be surgically implanted into a brain region of interest, such as the nucleus accumbens or prefrontal cortex.

Following recovery, the animal would be administered Benzeneethanamine, 2-methoxy-N-propyl-, and the dialysate would be collected at regular intervals.

The concentration of neurotransmitters like dopamine, serotonin, and norepinephrine in the dialysate would be measured using high-performance liquid chromatography (HPLC).

Conditioned place preference (CPP) and conditioned place aversion (CPA) are used to assess the rewarding or aversive properties of a drug. nih.govnih.gov These paradigms are critical for predicting a compound's potential for abuse.

Experimental Procedure:

The apparatus consists of a chamber with two distinct compartments, differing in visual and tactile cues.

During the conditioning phase, the animal is confined to one compartment after receiving the drug and to the other compartment after receiving a vehicle injection.

On the test day, the animal is allowed to freely explore both compartments, and the time spent in each is recorded. A preference for the drug-paired compartment indicates a rewarding effect (CPP), while avoidance suggests an aversive effect (CPA). nih.gov

Table 2: Hypothetical Conditioned Place Preference Data

| Treatment Group | Time in Drug-Paired Chamber (seconds) | Time in Vehicle-Paired Chamber (seconds) |

|---|---|---|

| Vehicle Control | 180 ± 25 | 185 ± 30 |

| Compound X | 300 ± 40 | 60 ± 15 |

Note: This table is illustrative and not based on actual experimental data for Benzeneethanamine, 2-methoxy-N-propyl-.

Advanced Analytical Methodologies for Benzeneethanamine, 2 Methoxy N Propyl in Complex Research Matrices

Chromatographic Separation Techniques for Quantification and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For "Benzeneethanamine, 2-methoxy-N-propyl-", several chromatographic techniques are applicable, each offering distinct advantages in terms of resolution, speed, and detection capabilities.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally labile compounds like "Benzeneethanamine, 2-methoxy-N-propyl-". The separation is typically achieved on a reversed-phase column (e.g., C18 or Phenyl-Hexyl) where the compound is eluted using a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). fda.gov.twnih.gov

UV-Vis and Photodiode Array (PDA) Detection: Due to the presence of the benzene (B151609) ring chromophore, "Benzeneethanamine, 2-methoxy-N-propyl-" exhibits strong absorbance in the ultraviolet (UV) region. A UV-Vis detector set at a specific wavelength (typically around 220 nm or 270 nm) provides a robust and linear response for quantification. A Photodiode Array (PDA) detector offers a significant advantage by acquiring the entire UV spectrum at each point in the chromatogram. This provides not only quantitative data but also qualitative information, allowing for peak purity assessment and tentative identification by comparing the acquired spectrum to a reference standard.

Evaporative Light Scattering Detection (ELSD): While UV-based detection is highly effective, an Evaporative Light Scattering Detector (ELSD) can be employed as a more universal detection method. ELSD is independent of the analyte's optical properties. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it suitable for purity assessment where unknown impurities may lack a chromophore. sielc.com

Table 1: Illustrative HPLC-PDA Operating Conditions

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| PDA Detection | 200-400 nm, Quantify at λmax ≈ 225 nm |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which operate at higher pressures than traditional HPLC. rsc.org This results in significantly improved chromatographic performance. For the analysis of "Benzeneethanamine, 2-methoxy-N-propyl-", transitioning from HPLC to UHPLC can offer dramatically shorter analysis times (high throughput) and superior resolution, enabling the separation of closely related impurities or isomers from the main analyte peak. nih.gov The fundamental principles of separation and detection remain the same as in HPLC, but the speed and efficiency are markedly enhanced. rsc.org

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. While "Benzeneethanamine, 2-methoxy-N-propyl-" has limited volatility, it can be analyzed by GC, often after a derivatization step. Derivatization, for instance with trifluoroacetyl (TFA) anhydride (B1165640), improves volatility and thermal stability, leading to better peak shape and sensitivity. researchgate.net

GC-FID: A Flame Ionization Detector (FID) provides a sensitive and universally robust response for organic compounds. It is a reliable choice for quantification when the identity of the compound has already been confirmed.

GC-MS: Coupling GC with a Mass Spectrometer (MS) provides definitive identification. ojp.gov The electron ionization (EI) mass spectrum of the derivatized or underivatized compound will show a characteristic fragmentation pattern. Key fragments for phenethylamines typically include the imine fragment and the substituted benzyl (B1604629) fragment, which can be used for structural confirmation and differentiation from isomers. auburn.eduoup.com Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification.

While the specified compound "Benzeneethanamine, 2-methoxy-N-propyl-" is achiral, related phenethylamine (B48288) analogues often possess chiral centers. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations. researchgate.netnih.gov Using a mobile phase of supercritical carbon dioxide mixed with a small amount of an organic modifier (like methanol or isopropanol), SFC offers fast and efficient separations on chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak® or Chiralcel®). afmps.bechromatographyonline.com This technique would be invaluable for resolving enantiomers of a chiral analogue of the target compound or for assessing its enantiomeric purity if produced via a stereoselective synthesis. nih.gov

Mass Spectrometry (MS)-Based Quantitation in Biological and Environmental Research Samples

For quantifying trace levels of "Benzeneethanamine, 2-methoxy-N-propyl-" in complex biological (e.g., plasma, urine) or environmental matrices, mass spectrometry, particularly when coupled with liquid chromatography, is the gold standard. fda.gov.twnih.gov

LC-MS/MS is the definitive technique for trace quantitative analysis in complex samples due to its exceptional sensitivity and selectivity. nih.gov The method involves coupling an LC or UHPLC system to a tandem mass spectrometer (often a triple quadrupole, QqQ). After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. nih.gov

The first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]⁺) of "Benzeneethanamine, 2-methoxy-N-propyl-". This precursor ion is then fragmented in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3). By monitoring a specific precursor-to-product ion transition, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve extremely low limits of detection and quantification, often in the low ng/mL to pg/mL range. nih.govresearchgate.net This high selectivity effectively eliminates interference from matrix components, which is a common challenge in bioanalysis. fda.gov.twnih.gov Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove major interferences prior to analysis. nih.gov

Table 2: Hypothetical LC-MS/MS MRM Parameters for Benzeneethanamine, 2-methoxy-N-propyl-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

|---|---|---|---|

| Benzeneethanamine,2-methoxy-N-propyl- | 194.3 | 121.1 (methoxybenzyl fragment) | 102.2 (propyl-imine fragment) |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Volatile or Derivatized Analytes

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) stands as a powerful technique for the analysis of Benzeneethanamine, 2-methoxy-N-propyl-, particularly after derivatization to enhance its volatility and chromatographic properties. Derivatization is a common strategy for compounds containing active hydrogens, such as primary and secondary amines, to improve their thermal stability and produce characteristic mass spectra. jfda-online.comspectroscopyonline.com Acylation with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) is a frequently employed derivatization approach for phenethylamines. This process not only improves chromatographic peak shape and resolution but can also lead to the formation of specific fragment ions that are invaluable for structural elucidation and selective detection in MS/MS analysis. researchgate.netceon.rs

Table 1: Illustrative GC-MS Operating Parameters for Phenethylamine Analysis (Adapted from methodologies for related compounds)

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Interactive Data Table 1: GC-MS Parameters

| Parameter | Value |

|---|---|

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard (SIL-IS) of the analyte to the sample at the earliest stage of analysis. nih.govresearchgate.net The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The fundamental advantage of IDMS is that the SIL-IS experiences the same sample preparation inefficiencies, matrix effects, and instrument variability as the endogenous analyte. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant throughout the analytical procedure. nih.govnih.gov This approach is particularly valuable for complex biological matrices where significant analyte loss during extraction and ionization suppression or enhancement in the mass spectrometer are common challenges.

While specific applications of IDMS for the absolute quantification of Benzeneethanamine, 2-methoxy-N-propyl- are not extensively documented, the principles of the technique are directly applicable. The synthesis of a deuterated or ¹³C-labeled analogue of the compound would be the first step, followed by the development of an LC-MS/MS or GC-MS/MS method capable of distinguishing between the native and labeled compounds based on their mass-to-charge ratios.

Sample Preparation Techniques for Complex Matrix Analysis

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. diva-portal.orgresearchgate.net

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like phenethylamines, the sample pH is adjusted to be alkaline to ensure the analyte is in its neutral, more organic-soluble form. For the analysis of the related compound 2C-T-7 in blood and urine, a liquid-liquid extraction with n-chlorobutane was employed after alkalinization with ammonium hydroxide. nih.govresearchgate.net

Solid-phase extraction (SPE) offers several advantages over LLE, including higher analyte recovery, cleaner extracts, reduced solvent consumption, and the potential for automation. amazonaws.comgerstelus.com SPE utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte from the liquid sample. For phenethylamines, mixed-mode SPE cartridges that combine reversed-phase and cation-exchange mechanisms are often used. This allows for a more selective extraction and efficient cleanup of the sample. A review of analytical methods for 2,5-dimethoxy-phenethylamines indicates the use of mixed-mode solid-phase extraction for their analysis in biological fluids. nih.gov

Table 2: Comparison of LLE and SPE for Phenethylamine Analysis

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Selectivity | Moderate | High (can be tailored with different sorbents) |

| Solvent Usage | High | Low |

| Automation | Difficult | Readily automated |

| Recovery | Variable, can be affected by emulsions | Generally high and reproducible |

| Extract Cleanliness | May contain more interferences | Typically cleaner extracts |

Interactive Data Table 2: LLE vs. SPE

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Selectivity | Moderate | High (can be tailored with different sorbents) |

| Solvent Usage | High | Low |

| Automation | Difficult | Readily automated |

| Recovery | Variable, can be affected by emulsions | Generally high and reproducible |

| Extract Cleanliness | May contain more interferences | Typically cleaner extracts |

For the analysis of drugs in plasma or serum, the removal of high-abundance proteins is a critical first step to prevent column clogging and ion suppression in the mass spectrometer. Protein precipitation is a simple and rapid method where a precipitating agent, such as acetonitrile, methanol, or trichloroacetic acid, is added to the sample to denature and precipitate the proteins. amazonaws.commdpi.com The supernatant, containing the analyte of interest, is then separated by centrifugation. This technique is widely used due to its simplicity and speed. mdpi.com

Ultrafiltration is another technique used to separate low molecular weight analytes from high molecular weight proteins. nih.govmdpi.com This method utilizes a semipermeable membrane with a specific molecular weight cutoff (MWCO). When a centrifugal force is applied, the smaller analyte molecules pass through the membrane into the ultrafiltrate, while the larger protein molecules are retained. mdpi.comresearchgate.net Ultrafiltration is particularly useful for determining the unbound (free) concentration of a drug in plasma, which is often the pharmacologically active fraction. nih.govmdpi.com

Method Validation for Research Applications (Accuracy, Precision, Linearity, Limits of Detection/Quantitation)

The validation of an analytical method is essential to ensure that the results are reliable and reproducible for its intended purpose. researchgate.netscispace.com Key validation parameters include:

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and expressing the result as a percentage of the nominal value. For bioanalytical methods, an accuracy of ±15% (±20% at the LLOQ) is generally considered acceptable. chapman.edu

Precision: This describes the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) and inter-day precision (intermediate precision) are evaluated. Similar to accuracy, a precision of ≤15% RSD (≤20% at the LLOQ) is typically required. chapman.edu